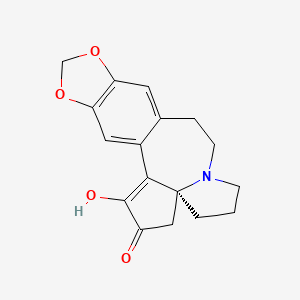

Demethylcephalotaxinone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H17NO4 |

|---|---|

Molecular Weight |

299.32 g/mol |

IUPAC Name |

(6S)-3-hydroxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),2,13,15(19)-tetraen-4-one |

InChI |

InChI=1S/C17H17NO4/c19-12-8-17-3-1-4-18(17)5-2-10-6-13-14(22-9-21-13)7-11(10)15(17)16(12)20/h6-7,20H,1-5,8-9H2/t17-/m0/s1 |

InChI Key |

FDWVASNYLQYPMN-KRWDZBQOSA-N |

SMILES |

C1CC23CC(=O)C(=C2C4=CC5=C(C=C4CCN3C1)OCO5)O |

Isomeric SMILES |

C1C[C@]23CC(=O)C(=C2C4=CC5=C(C=C4CCN3C1)OCO5)O |

Canonical SMILES |

C1CC23CC(=O)C(=C2C4=CC5=C(C=C4CCN3C1)OCO5)O |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations

Botanical Distribution within Cephalotaxus Species

The presence of Demethylcephalotaxinone (B1158314) has been confirmed in a range of Cephalotaxus species, which are predominantly native to Asia. nih.gov Research has established its occurrence in the tissues of several key species, highlighting the genus as the sole natural source of this class of alkaloids. nih.gov

Cephalotaxus harringtonia, the Japanese plum yew, is a significant source for the extraction of Cephalotaxus alkaloids, such as the major constituent Cephalotaxine (B1668394). nih.govtaylorfrancis.com While many studies focus on the more abundant alkaloids like harringtonine (B1672945) and homoharringtonine (B1673347), this compound is recognized as a constituent of the alkaloid profile of the Cephalotaxus genus. nih.govmdpi.com Large-scale processing of C. harringtonia involves the extraction of a crude alkaloid mixture from the plant material, which contains the family of related compounds. acs.org

This compound has been successfully isolated from Cephalotaxus hainanensis, an endangered species endemic to the island of Hainan, China. nih.gov This identification confirms the distribution of the compound in this geographically isolated and protected species.

The compound is a known constituent of Cephalotaxus fortunei, the Chinese plum yew. nih.gov Its presence was confirmed through phytochemical analyses aimed at characterizing the diverse alkaloid content of this species.

A stereoisomer of this compound was isolated from the leaves and heartwood of Cephalotaxus wilsoniana, a species native to Taiwan. This finding indicates that variations of the core this compound structure exist within the genus.

Phytochemical investigation of the seeds of Cephalotaxus oliveri has led to the isolation of this compound among a larger group of 27 known alkaloids. nih.gov Similarly, studies on the branches and leaves of Cephalotaxus lanceolata, a species found in the Yunnan Province of China, have also resulted in the isolation of a series of known Cephalotaxus alkaloids, confirming the compound's presence. nih.gov

Table 1: Documented Occurrence of this compound in Cephalotaxus Species

| Species | Plant Part(s) | Reference |

| Cephalotaxus harringtonia | General (leaves are a primary source for alkaloids) | nih.gov |

| Cephalotaxus hainanensis | Not specified | nih.gov |

| Cephalotaxus fortunei | Not specified | nih.gov |

| Cephalotaxus wilsoniana | Leaves, Heartwood | |

| Cephalotaxus oliveri | Seeds | nih.gov |

| Cephalotaxus lanceolata | Branches, Leaves | nih.gov |

Methodologies for Isolation and Purification from Plant Matrices

The extraction and purification of this compound from plant material rely on its chemical properties as an alkaloid. The general process involves an initial extraction from the dried and powdered plant parts, followed by a series of chromatographic separations to isolate the individual compounds.

A common laboratory-scale procedure begins with extracting the air-dried and powdered plant material (e.g., seeds of C. oliveri) with methanol (B129727). nih.gov The resulting crude extract is then subjected to an acid-base partitioning process. It is first suspended in a dilute acid (e.g., 1% HCl) and washed with non-polar solvents to remove fats and other neutral compounds. The acidic aqueous layer, containing the protonated alkaloids, is then made basic (pH 7-8) with a solution like ammonia (B1221849). nih.gov This neutralizes the alkaloid salts, allowing them to be extracted back into an organic solvent such as ethyl acetate (B1210297), yielding a crude alkaloid mixture. nih.gov

Further purification is achieved through chromatography. This crude mixture is often first passed through a silica (B1680970) gel column. nih.gov More advanced and efficient separation techniques are also employed, such as high-speed counter-current chromatography (HSCCC). For alkaloids from C. fortunei, a step-pH-gradient HSCCC method has been successfully used. nih.gov This technique utilizes a two-phase solvent system (e.g., ethyl acetate-n-hexane-water) and modifies the pH of the mobile phase in steps to selectively elute different alkaloids from the column. nih.gov Final purification steps may involve techniques like medium-pressure liquid chromatography (MPLC) on a reversed-phase (RP-18) silica gel column to yield the pure compound. nih.gov

Solvent Extraction Protocols

The initial step in isolating this compound from its natural plant sources involves a meticulous solvent extraction process. This procedure is designed to efficiently remove the alkaloids from the plant matrix while minimizing the co-extraction of other unwanted compounds.

A common approach begins with the air-drying and powdering of the plant material, such as the leaves and twigs of Cephalotaxus fortunei or Cephalotaxus fortunei var. alpina. nih.gov The powdered material is then subjected to extraction with a polar solvent, typically methanol, at room temperature over an extended period. nih.gov This process is often repeated multiple times to ensure the exhaustive extraction of the alkaloids.

Following the initial extraction, the solvent is evaporated to yield a crude extract. This extract is then subjected to an acid-base partitioning protocol to selectively separate the alkaloids. The crude extract is dissolved in a dilute acidic solution, such as 1% hydrochloric acid (HCl), which converts the basic alkaloids into their water-soluble salt forms. nih.gov This acidic solution is then washed with a nonpolar organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified, often with an ammonia solution, to a pH of 7-8. nih.gov This step neutralizes the alkaloid salts, converting them back to their free base form, which are then extracted from the aqueous layer using an organic solvent like ethyl acetate or chloroform (B151607). nih.gov Evaporation of this organic solvent yields the crude alkaloid mixture containing this compound.

Table 1: Solvents and Reagents in Extraction

| Substance | Role in Extraction |

| Methanol | Primary polar solvent for initial extraction from plant material. |

| Hydrochloric Acid (1%) | Acidifies the crude extract to form water-soluble alkaloid salts. |

| Ethyl Acetate / Chloroform | Organic solvent for extracting free-base alkaloids after basification. |

| Ammonia Solution | Basifies the acidic solution to liberate the free-base alkaloids. |

Chromatographic Separation Techniques

The crude alkaloid mixture obtained from the solvent extraction is a complex blend of various related compounds. To isolate this compound in its pure form, sophisticated chromatographic techniques are employed.

Column Chromatography:

A primary method for the separation of Cephalotaxus alkaloids is column chromatography over a silica gel stationary phase. nih.gov The crude alkaloid extract is loaded onto the column, and a gradient elution system is used to separate the individual components based on their polarity. A typical solvent system involves a gradient of chloroform and methanol (CHCl3–MeOH). nih.gov The elution starts with a less polar solvent mixture (e.g., 100% chloroform) and gradually increases in polarity by adding more methanol. nih.gov Fractions are collected sequentially and analyzed, often using thin-layer chromatography (TLC), to identify those containing this compound. Repeated column chromatography of specific fractions may be necessary to achieve the desired purity.

High-Performance Liquid Chromatography (HPLC):

For final purification and analytical quantification, High-Performance Liquid Chromatography (HPLC) is often utilized. This technique offers higher resolution and efficiency compared to standard column chromatography. While specific HPLC protocols for the preparative isolation of this compound are less commonly detailed in general literature, analytical methods for related Cephalotaxus alkaloids often employ a reversed-phase C18 column. mdpi.com The mobile phase typically consists of a gradient mixture of an aqueous solution (often with a modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724). mdpi.com

Table 2: Chromatographic Separation Parameters

| Technique | Stationary Phase | Mobile Phase (Eluent) |

| Column Chromatography | Silica Gel | Chloroform-Methanol (CHCl3–MeOH) gradient |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase C18 | Acetonitrile and Water (with potential modifiers) |

Biosynthetic Pathways and Precursor Studies

Role as a Proposed Biosynthetic Intermediate

The biosynthesis of the core Cephalotaxus alkaloid, cephalotaxine (B1668394), is a complex process involving numerous steps and intermediates. Within this pathway, demethylcephalotaxinone (B1158314) is recognized as a crucial, late-stage intermediate. Its formation is believed to occur through the oxidative coupling of two aromatic rings derived from amino acid precursors, leading to a tetracyclic δ-amino-α,β-unsaturated ketone structure. libretexts.org The strategic construction of this framework sets the stage for subsequent modifications that ultimately yield the final alkaloid products.

Incorporation of Precursors in Cephalotaxus Species

The biosynthetic journey to this compound begins with fundamental building blocks derived from primary metabolism. Extensive research has identified two key amino acids as the foundational precursors.

Tyrosine and Phenylalanine as Primary Building Blocks

The intricate multicyclic skeleton of Cephalotaxus alkaloids, including this compound, is assembled from two aromatic amino acid precursors: phenylalanine and tyrosine. libretexts.orgneu.edu.tr These amino acids provide the essential carbon framework and nitrogen atom that are intricately woven together through a series of enzymatic reactions. libretexts.org The incorporation of these precursors has been confirmed through labeling studies, which have traced their metabolic fate within Cephalotaxus species. documentsdelivered.comnih.gov This dual-precursor strategy highlights the convergent nature of this biosynthetic pathway. libretexts.org

Enzymatic Steps and Metabolic Transformations

The conversion of simple amino acids into the complex structure of this compound is a testament to the precision and efficiency of plant enzymology. Several key enzymatic steps and metabolic transformations have been elucidated.

Norcoclaurine Synthase-Catalyzed Condensation

A pivotal and early step in the biosynthesis of many benzylisoquinoline alkaloids, the family to which Cephalotaxus alkaloids belong, is the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govnih.gov This reaction is catalyzed by the enzyme (S)-norcoclaurine synthase (NCS). wikipedia.orgmdpi.com This enzyme facilitates a Pictet-Spengler condensation, which stereoselectively forms (S)-norcoclaurine, the central precursor for a vast array of alkaloids. nih.gov The activity of NCS is considered the first committed step in this biosynthetic pathway. nih.gov

Hydroxylation and Methylation Events

Following the initial condensation, the nascent alkaloid scaffold undergoes a series of modifications, including hydroxylation and methylation. Hydroxylation reactions, often catalyzed by cytochrome P450 monooxygenases, introduce hydroxyl groups at specific positions on the aromatic rings. nih.gov These hydroxylations are critical for subsequent steps, including oxidative coupling and the formation of key functional groups. Methylation events, carried out by methyltransferase enzymes using S-adenosylmethionine (SAM) as a methyl donor, further decorate the molecule. nih.gov These modifications are not random; they are regioselectively controlled to guide the biosynthetic pathway towards the correct structural outcome. libretexts.org The process of demethylation can also occur, potentially through hydroxylation of a methyl group, leading to an unstable intermediate that releases formaldehyde. nih.gov

Selective Carbon-Nitrogen Bond Formation

A defining feature of the Cephalotaxus alkaloid structure is the intricate spirocyclic system, which involves the formation of a key carbon-nitrogen bond. nih.gov This bond formation is a critical step in creating the characteristic tetracyclic core of this compound. nih.gov The intramolecular cyclization is believed to proceed through a Michael addition of a secondary amine to an ortho-quinone, which is formed by the oxidation of a hydroquinone (B1673460) intermediate. libretexts.org This selective C-N bond formation is a crucial cyclization event that establishes the unique and complex architecture of the cephalotaxane skeleton. nih.gov

Associated Metabolic Pathways (Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway, Phenylpropanoid Pathway)

The journey to this compound begins with fundamental metabolic cycles that provide the initial carbon skeletons. The biosynthesis of the aromatic amino acid precursors of the alkaloid is directly linked to glycolysis, the pentose phosphate pathway, and the phenylpropanoid pathway.

Glycolysis and the Pentose Phosphate Pathway: These two interconnected pathways are the primary sources for the initial building blocks of the aromatic amino acids. Glycolysis provides phosphoenolpyruvate (B93156) (PEP), and the pentose phosphate pathway yields erythrose 4-phosphate (E4P). nih.govresearchgate.net These two molecules are the starting substrates for the shikimate pathway, which is the central route to aromatic compounds in plants and microorganisms. nih.govresearchgate.net The pentose phosphate pathway is a metabolic route parallel to glycolysis that is crucial for generating NADPH, which is essential for reductive biosynthesis, and for producing the precursor for nucleotide synthesis. nih.govresearchgate.net

Shikimate Pathway: This vital pathway converts PEP and E4P into chorismate, a key branch-point intermediate in the synthesis of the aromatic amino acids L-phenylalanine and L-tyrosine. nih.gov Extensive research and feeding experiments have confirmed that both L-phenylalanine and L-tyrosine are the primary precursors for the biosynthesis of the Cephalotaxus alkaloid skeleton.

Phenylpropanoid Pathway: Following their synthesis via the shikimate pathway, L-phenylalanine serves as the entry point into the phenylpropanoid pathway. wikipedia.orgunesp.br This pathway is initiated by the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.orgnih.gov The phenylpropanoid pathway is responsible for the biosynthesis of a vast array of plant secondary metabolites, including flavonoids, lignins, and, significantly, the precursors that undergo further modification and cyclization to form the core structure of Cephalotaxus alkaloids. wikipedia.orgunesp.br

Key Enzyme Activities (e.g., 3-deoxy-d-arabino-heptulosonate-7-phosphate synthase, Cytochrome P450)

The assembly of this compound from its primary metabolic precursors is orchestrated by a suite of specific enzymes that catalyze key bond formations and chemical modifications. Among the most critical are 3-deoxy-d-arabino-heptulosonate-7-phosphate synthase and various Cytochrome P450 monooxygenases.

3-Deoxy-D-arabino-heptulosonate-7-phosphate synthase (DHS): This enzyme marks the committed step of the shikimate pathway. It catalyzes the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate. nih.govresearchgate.net As the gatekeeper enzyme, the activity of DHS is a critical regulatory point controlling the flux of carbon from primary metabolism into the biosynthesis of aromatic amino acids and subsequently into the Cephalotaxus alkaloid pathway. nih.govresearchgate.net

Phenylalanine Ammonia-Lyase (PAL): PAL is a pivotal enzyme that channels L-phenylalanine from primary metabolism into the phenylpropanoid pathway. wikipedia.orgnih.gov It catalyzes a non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid and ammonia (B1221849). wikipedia.org This reaction is the first committed step in the biosynthesis of numerous phenolic compounds that serve as building blocks for the complex alkaloid structure. nih.gov

Cytochrome P450 Monooxygenases (P450s): This large and versatile superfamily of heme-containing enzymes plays a crucial role in the later, more complex stages of Cephalotaxus alkaloid biosynthesis. nih.govnih.gov P450s are responsible for a wide range of oxidative reactions, which are essential for the structural diversification of natural products. nih.gov In the context of this compound biosynthesis, Cytochrome P450s are proposed to be involved in several key transformations:

Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic rings and other positions of the precursor molecules. This is a common and fundamental reaction catalyzed by P450s, which increases the reactivity of the intermediates for subsequent cyclization steps. nih.govyoutube.com

Oxidative Phenol Coupling: This is a critical process in the formation of many complex alkaloids where intramolecular C-C or C-O bond formation occurs between phenolic groups. This type of reaction is believed to be responsible for constructing the intricate, polycyclic core of the cephalotaxane skeleton. nih.gov Specific P450 oxidases have been implicated in catalyzing such intramolecular cyclizations in the biosynthesis of other alkaloids. nih.gov

Demethylation: The removal of a methyl group is a key step in the formation of this compound from its methylated precursors. nih.gov Cytochrome P450 enzymes are known to catalyze O- and N-demethylation reactions in the biosynthesis of various natural products. nih.gov

The precise sequence of these enzymatic reactions and the specific P450 enzymes from Cephalotaxus species involved in this pathway are subjects of ongoing research.

Advanced Synthetic Strategies and Methodological Innovations

Total Synthesis Approaches to the Cephalotaxane Core Incorporating Demethylcephalotaxinone (B1158314)

The total synthesis of this compound is intrinsically linked to the synthesis of its parent alkaloid, Cephalotaxine (B1668394). The first total synthesis of (±)-Cephalotaxine, (±)-Cephalotaxinone, and (±)-Demethylcephalotaxinone was reported by Weinreb and Auerbach in 1975. acs.orgnih.gov This seminal work established a foundational route to the complex pentacyclic framework and also demonstrated the interconversion of these alkaloids, including the preparation of this compound from synthetic Cephalotaxinone. acs.org Since this initial breakthrough, numerous strategies have been devised to construct the characteristic 1-azaspiro researchgate.netresearchgate.netnonane system fused to a benzazepine core.

Gold(I) catalysis has emerged as a powerful tool in organic synthesis, valued for its ability to activate alkynes and allenes toward nucleophilic attack. nih.govnih.gov In the context of Cephalotaxus alkaloid synthesis, a key strategy involves a Gold(I)-catalyzed cyclization–3-aza-Cope–Mannich cascade. This approach, developed by Mori and colleagues, utilizes a gold catalyst to initiate a sequence of reactions that efficiently assembles the core structure of Cephalotaxine. acs.org The cascade reaction builds the full cephalotaxine substructure in a single, efficient operation, highlighting the power of gold catalysis in complex molecule synthesis. acs.orgnih.gov Another strategy describes a Gold(I)-catalyzed synthesis of spirocyclic indoline-3-ones, a motif structurally related to the cephalotaxane core, through a cascade cyclization of azido-alkynes. acs.org This method proceeds via an α-imino gold carbene, which undergoes stereoselective spirocyclization to furnish densely functionalized spirocyclic systems. acs.org

| Gold(I)-Catalyzed Strategy | Key Transformation | Significance | Reference |

| Cyclization–3-Aza-Cope–Mannich Cascade | Construction of the full pentacyclic Cephalotaxine framework from a linear precursor in one operation. | Demonstrates high efficiency and complexity generation in a single step. | acs.org |

| Cascade Cyclization of Azido-alkynes | Stereoselective formation of 2-(hydroxymethyl)-C2-spirocyclic indoline-3-ones. | Provides a novel route to functionalized spirocyclic systems relevant to alkaloid synthesis. | acs.org |

Aryne chemistry provides a unique avenue for the construction of complex aromatic and heterocyclic systems. A formal total synthesis of (±)-Cephalotaxine has been accomplished utilizing an aryne insertion reaction as the key step. acs.org This strategy involves the regioselective insertion of an aryne into an unsymmetric imide, a reaction that can be performed efficiently in continuous flow. nih.gov This insertion generates an N-acylated 2-aminobenzophenone (B122507) intermediate, which is then elaborated to construct the cephalotaxane ring system. nih.gov This method showcases the utility of aryne intermediates in forging key bonds for the assembly of the spirocyclic core. acs.org

The cyclization of N-acyliminium ions is a robust and widely used method for constructing nitrogen-containing heterocyclic rings. nih.govarkat-usa.org A particularly effective strategy for the cephalotaxane core involves the stereoselective cyclization of an N-iminium ion with an allylsilane to create the crucial vicinal quaternary-tertiary carbon centers. nih.govacs.org This approach, which features a TiCl4-promoted cyclization followed by a ring-closure metathesis, efficiently furnishes the spiro-ring system. acs.orgresearchgate.net The stereochemical outcome of the cyclization can be controlled by the geometry of the allylsilane precursor. acs.org Allylsilanes themselves are versatile nucleophiles with low toxicity and high functional group compatibility, making them valuable reagents in synthesis. nih.govorganic-chemistry.org This method represents a generic and practical approach to the 1-azaspiro researchgate.netresearchgate.netnonane ring system central to this compound. acs.org

| Key Reaction Step | Reagents/Conditions | Outcome | Reference |

| N-Iminium Ion Cyclization | Allylsilane, TiCl4 | Construction of vicinal quaternary-tertiary stereocenters | nih.govacs.org |

| Ring-Closure Metathesis (RCM) | Zhan catalyst-1B | Formation of the spiro researchgate.netresearchgate.netnonane D/E ring system | acs.org |

Tandem reactions that form multiple bonds in a single operation offer significant advantages in efficiency. Conjugate addition, also known as Michael or 1,4-addition, involves the attack of a nucleophile on the β-position of an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction generates a reactive enolate intermediate that can be trapped by an electrophile in a subsequent alkylation step. nih.gov This tandem conjugate-addition/alkylation sequence can be employed to build the carbon framework of the cephalotaxane alkaloids. While specific applications in a completed total synthesis of this compound are part of broader synthetic strategies, the principle is well-established for creating 1,5-dicarbonyl compounds or their equivalents, which are key precursors for annulation reactions leading to cyclic systems. masterorganicchemistry.comyoutube.com The use of organocuprates (Gilman reagents) is particularly effective for achieving 1,4-addition to conjugated systems. wikipedia.org

Semisynthetic Routes to this compound and Related Structures

Given the structural complexity of this compound, semisynthesis starting from more readily available, naturally occurring alkaloids is an attractive and practical alternative to total synthesis.

The most common precursor for the semisynthesis of this compound is Cephalotaxine, the parent alkaloid of the family. The conversion requires two key transformations: oxidation of the tertiary alcohol at C3 to a ketone, and cleavage of the methylenedioxy bridge on the aromatic ring.

The oxidation of Cephalotaxine yields Cephalotaxinone. This transformation can be accomplished using various oxidizing agents. A notable method involves a furan (B31954) oxidation-transannular Mannich cyclization cascade which builds the full cephalotaxine substructure, including the ketone functionality, in a single operation. nih.gov In their pioneering total synthesis, Weinreb and Auerbach also reported the conversion of their synthetic (±)-Cephalotaxine to (±)-Cephalotaxinone. acs.org

Following the formation of Cephalotaxinone, the final step to obtain this compound is the cleavage of the methylenedioxy group. This demethylenation reaction converts the methylenedioxy ether into a catechol (a 1,2-dihydroxybenzene structure). This transformation was also demonstrated in the original total synthesis by Weinreb, completing the synthesis of (±)-Demethylcephalotaxinone. acs.orgnih.gov

| Starting Material | Intermediate | Final Product | Key Transformations | Reference |

| Cephalotaxine | Cephalotaxinone | This compound | 1. Oxidation of C3-alcohol to ketone. 2. Cleavage of methylenedioxy ether. | acs.orgnih.gov |

Stereochemical Control and Asymmetric Synthesis Considerations

The complex polycyclic structure of Cephalotaxus alkaloids, including this compound, features multiple stereocenters, making stereochemical control a paramount challenge in their total synthesis. The development of asymmetric synthetic strategies is crucial for producing enantiomerically pure compounds, which is essential for evaluating their biological activities. Researchers have devised several innovative methods to achieve high levels of stereoselectivity.

A key challenge lies in the construction of the dense array of stereogenic centers, particularly the spirocyclic aza-quaternary center found in the core structure. lzu.edu.cn Recent strategies have focused on establishing these stereocenters with high precision through catalyst-controlled or substrate-controlled reactions.

One successful approach involves the use of chiral catalysts to orchestrate the formation of key stereocenters. For instance, novel rhodium-catalyzed asymmetric (2 + 3) annulation reactions have been developed to construct the crucial cyclopentane (B165970) ring D, which contains the unique spirocyclic aza-quaternary stereocenter. lzu.edu.cn This method allows for the late-stage, enantioselective assembly of this complex ring system. lzu.edu.cn Similarly, iridium-catalyzed reactions, such as C-H amidation and α-allylation of aldehydes, have been effectively used to install vicinal N-substituted quaternary and tertiary stereocenters with high stereocontrol. nih.govacs.orgacs.org

Another powerful strategy is the use of chiral starting materials, where the inherent chirality of a molecule is transferred through subsequent reaction steps. L-proline, for example, has been utilized as the sole source of chirality in the highly stereoselective synthesis of a tetracyclic intermediate, which serves as a common precursor for various C-11 oxygenated Cephalotaxus alkaloids. researchgate.net This approach involves sequential chirality transfer steps, including diastereoselective N-alkylation and stereospecific Stevens rearrangement. researchgate.net

The table below summarizes some of the key asymmetric strategies employed in the synthesis of related Cephalotaxus alkaloids, highlighting the catalyst, key reaction, and the stereocenters controlled.

| Strategy | Catalyst/Reagent | Key Reaction Type | Stereocenters Controlled | Reference |

| Catalytic Asymmetric Annulation | Rhodium (Rh) | (2 + 3) Annulation | Spirocyclic aza-quaternary center | lzu.edu.cn |

| Dual Catalysis | Iridium (Ir)/Amine | Allylation | Vicinal tertiary stereocenters | acs.orgacs.org |

| Catalytic C-H Functionalization | Iridium (Ir) | C-H Amidation | Pyrrolidone stereocenter | acs.orgacs.org |

| Catalytic Asymmetric Allylation | Iridium (Ir) | α-allylation | Vicinal N-substituted quaternary and tertiary centers | nih.gov |

| Chiral Pool Synthesis | L-proline | Sequential Chirality Transfer | Tetracyclic core stereocenters | researchgate.net |

These asymmetric methods represent significant advances, moving away from reliance on optical building blocks or producing racemic mixtures, and enabling the efficient, enantioselective synthesis of these complex natural products. acs.org

Challenges and Future Directions in Chemical Synthesis

Despite the notable successes in the synthesis of Cephalotaxus alkaloids, significant challenges remain. The synthesis of these molecules is often lengthy and low-yielding, which hampers the production of sufficient quantities for thorough biological investigation. acs.org The inherent complexity of the molecular architecture, with its rigid, polycyclic framework and multiple, contiguous stereocenters, presents a formidable synthetic puzzle. lzu.edu.cnnih.gov

A primary challenge is the efficient construction of the core polycyclic system. nih.gov Future work will likely focus on the development of more convergent and atom-economical synthetic routes. Cascade or tandem reactions, which allow for the formation of multiple bonds and rings in a single operation, are particularly promising. researchgate.net For example, the development of an iridium-catalyzed asymmetric intermolecular cascade cyclization to build a tetracyclic core in one step showcases the potential of this approach. researchgate.net

Another significant hurdle is achieving high stereoselectivity in every step. While powerful asymmetric methods have been established, the remote control of stereochemistry across the molecular scaffold remains difficult. nih.gov The development of new catalysts and chiral ligands that can exert long-range stereochemical influence is a key area for future research.

Furthermore, the synthesis of analogs of this compound and other Cephalotaxus alkaloids is crucial for structure-activity relationship (SAR) studies. The development of divergent synthetic strategies, where a common intermediate can be elaborated into a variety of structurally diverse analogs, is therefore highly desirable. lzu.edu.cn This would facilitate a deeper understanding of the pharmacophore and potentially lead to the discovery of compounds with improved therapeutic properties.

Future directions in the field will likely involve:

Development of Novel Catalytic Systems: Creating more efficient and selective catalysts for key bond-forming reactions. researchgate.net

Exploration of Cascade Reactions: Designing concise synthetic routes that build molecular complexity rapidly. researchgate.net

Divergent Synthesis: Establishing flexible synthetic pathways to access a wide range of analogs for biological screening. lzu.edu.cn

Improving Step Economy: Reducing the total number of synthetic steps to make these compounds more accessible. lzu.edu.cn

Overcoming these challenges will not only advance the field of organic synthesis but also unlock the full therapeutic potential of this important class of natural products.

Chemical Transformations and Structural Derivatization

Conversion to Cephalotaxinone via Methylation

The total synthesis of cephalotaxinone can be achieved from its precursor, demethylcephalotaxinone (B1158314). The process hinges on the principle of tautomerism, where this compound exists in equilibrium with its more stable tautomer. nih.gov This tautomeric form is amenable to methylation, which facilitates the conversion to cephalotaxinone. nih.gov

| Transformation Overview | |

| Starting Material | This compound (via its tautomer) |

| Reaction | Methylation |

| Product | Cephalotaxinone |

| Significance | Key step in the total synthesis of cephalotaxinone. nih.gov |

Functionalization for Further Alkaloid Synthesis (e.g., 11-Hydroxycephalotaxine)

The chemical framework of this compound is not only a target for total synthesis but also a scaffold for producing other complex alkaloids. The functional groups present on the molecule can be manipulated to build the intricate structures of other Cephalotaxus alkaloids. For instance, the core structure is a precursor for synthesizing cephalotaxine (B1668394), which in turn is the parent alkaloid for the medicinally important harringtonines.

The synthesis of these more complex alkaloids necessitates specific functionalizations of the core structure. While direct synthesis of 11-hydroxycephalotaxine (B1199039) from this compound is a subject of synthetic exploration, the established conversion of related structures to cephalotaxine highlights the potential for such transformations. The reduction of the ketone in cephalotaxinone, which is derived from this compound, yields cephalotaxine. nih.gov This resulting alcohol can then be esterified to produce the various harringtonines. This illustrates how the this compound structure is a foundational element that can be functionalized for the synthesis of a broader family of alkaloids.

Investigation of Structural Modifications and Their Impact on Molecular Interactions

The synthesis of various Cephalotaxus alkaloids from common precursors represents an ongoing investigation into the effects of structural modifications on the molecule's properties. By systematically altering the functional groups on the this compound core, chemists can produce a range of related compounds, each with unique three-dimensional shapes and electronic properties.

These structural modifications inherently alter the molecule's potential for intermolecular interactions. For example, the conversion of the ketone in the cephalotaxinone series to a hydroxyl group in cephalotaxine changes the hydrogen bonding capabilities of the molecule. nih.gov Further esterification to form the harringtonines introduces bulky side chains that significantly modify the steric and electronic profile, which is crucial for their biological activity. While specific structure-activity relationship (SAR) studies focused solely on this compound derivatives are a developing area, the synthetic work in this field implicitly explores how structural changes influence molecular behavior and, ultimately, biological function.

Relationship with Other Cephalotaxane Alkaloids

This compound is structurally and synthetically linked to a family of related Cephalotaxus alkaloids. These compounds share a common tetracyclic core but differ in their substitution patterns, particularly around the cyclopentane (B165970) and azepine rings.

Cephalotaxine: As the most abundant alkaloid in this class, cephalotaxine is structurally very similar to cephalotaxinone, differing by the presence of a hydroxyl group instead of a ketone. nih.gov Synthetically, cephalotaxinone is the direct precursor to cephalotaxine via reduction. nih.gov

Harringtonines: This group of alkaloids, including harringtonine (B1672945) and homoharringtonine (B1673347), are esters of cephalotaxine. They are formed by the esterification of the hydroxyl group of cephalotaxine with complex, chiral side chains. Therefore, this compound is a grandparent molecule to the harringtonines.

Drupacine: This alkaloid is another member of the Cephalotaxus family, sharing the same core skeleton. It features different substituents on the aromatic ring compared to cephalotaxine.

Isocephalotaxinone: This compound is an isomer of cephalotaxinone. The structural difference lies in the arrangement of atoms within the core structure, leading to different chemical and physical properties.

The interrelationship of these alkaloids highlights the biosynthetic and synthetic pathways that originate from a limited number of core structures, including the one represented by this compound.

| Compound | Key Structural Feature/Relationship to this compound | Reference |

| Cephalotaxinone | Methylated derivative of this compound. Contains a ketone group. | nih.gov |

| Cephalotaxine | Reduction product of cephalotaxinone, featuring a hydroxyl group. | nih.gov |

| Harringtonines | Esters of cephalotaxine, with complex side chains attached to the hydroxyl group. | |

| Drupacine | Possesses the same core tetracyclic structure but with different aromatic ring substituents. | |

| Isocephalotaxinone | A structural isomer of cephalotaxinone. |

In Vitro Mechanistic Investigations of Biological Activities

Assessment of Cytotoxic Effects in In Vitro Cellular Models.nih.govnih.govnih.gov

The cytotoxic potential of demethylcephalotaxinone (B1158314) and related compounds has been evaluated against a panel of cancer cell lines, revealing varying degrees of activity.

Leukemia Cell Lines (e.g., CML cell lines, BaF3/T315I).nih.govnih.gov

The Cephalotaxus alkaloids are particularly noted for their activity against leukemia. nih.gov While much of the focus has been on derivatives like homoharringtonine (B1673347) (HHT), the foundational structure of this compound is of significant interest. In the context of Chronic Myeloid Leukemia (CML), a key challenge is the emergence of resistance, often due to mutations in the BCR-ABL kinase domain, such as the T315I mutation. nih.govnih.gov This mutation confers resistance to many tyrosine kinase inhibitors (TKIs). nih.govcreative-biogene.com Cell lines like the murine hematopoietic BaF3 cells engineered to express the BCR-ABL fusion protein, and specifically the T315I mutant (BaF3/T315I), serve as critical in vitro models for screening potential therapeutic agents. creative-biogene.comresearchgate.net The efficacy of novel compounds against these resistant cell lines is a key area of research.

Gastric Cancer Cell Lines (e.g., SGC-7901).nih.gov

The human gastric adenocarcinoma cell line, SGC-7901, is a widely utilized model for studying gastric cancer. altogenlabs.comxenograft.net Studies on various natural and synthetic compounds have demonstrated the induction of apoptosis and inhibition of proliferation in SGC-7901 cells. nih.govnih.gov For instance, podophyllotoxin (B1678966) has been shown to induce apoptosis and cause cell cycle arrest in these cells. nih.gov While direct, extensive studies on this compound's effects on SGC-7901 are not prominently documented in the provided results, the use of this cell line is standard for evaluating the cytotoxic properties of potential anticancer agents. cellosaurus.org

Lung Cancer Cell Lines (e.g., A-549).nih.gov

The A-549 human lung adenocarcinoma cell line is another standard model for in vitro cancer research. researchgate.netresearchgate.netnih.gov Numerous studies have investigated the cytotoxic effects of various compounds on A-549 cells, often revealing dose-dependent inhibition of cell viability and induction of cell death. researchgate.netbrieflands.com For example, flubendazole (B1672859) has been shown to reduce the viability of A-549 cells in a dose-dependent manner. brieflands.com The evaluation of novel compounds against this cell line provides insights into their potential as lung cancer therapeutics.

Molecular Mechanisms Underlying Observed In Vitro Effects.nih.gov

The biological activity of Cephalotaxus alkaloids is primarily attributed to the inhibition of protein synthesis. nih.gov For instance, homoharringtonine (HHT) has been recognized to act at the ribosomal level. nih.gov While the precise molecular targets of this compound itself are a subject for more detailed investigation, the broader family of compounds provides a framework for understanding its potential mechanisms. These mechanisms can involve complex cellular processes, including the regulation of gene expression and the modulation of key signaling pathways. In plants, demethylation processes are crucial for regulating gene expression and maintaining genome stability, involving enzymes like DNA glycosylases. nih.gov In the context of cancer, histone demethylases are also key regulators of gene expression and are implicated in the development of the disease. nih.gov

Role as a Precursor to Biologically Active Analogs (e.g., Harringtonines)

This compound is a crucial intermediate in the synthesis of more complex and biologically potent Cephalotaxus alkaloids, such as the harringtonines. medchemexpress.com The total synthesis of cephalotaxine (B1668394), cephalotaxinone, and this compound has been a significant achievement in organic chemistry, paving the way for the preparation of various analogs. medchemexpress.com This synthetic access allows for the creation of derivatives with potentially enhanced biological activity and improved pharmacological properties.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for piecing together the molecular architecture of demethylcephalotaxinone (B1158314). nih.gov By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity, functional groups, and three-dimensional arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules like this compound. nih.gov One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule.

Detailed ¹H and ¹³C NMR data for this compound are presented below. These chemical shifts (δ) are reported in parts per million (ppm) and were likely referenced to a standard solvent peak.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| 1 | 51.8 | 3.09 (d, 14.4) |

| 2.73 (d, 14.4) | ||

| 2 | 68.4 | 5.39 (s) |

| 3 | 205.8 | - |

| 4 | 129.5 | - |

| 5 | 124.0 | 7.04 (s) |

| 6a | 102.7 | 5.95 (s) |

| 7 | 147.2 | - |

| 8 | 141.2 | - |

| 9 | 109.2 | 6.75 (s) |

| 10 | 120.3 | 6.78 (s) |

| 11 | 47.9 | 3.65 (d, 17.4) |

| 3.32 (d, 17.4) | ||

| 12 | 30.2 | 2.40 (m) |

| 2.20 (m) | ||

| 13 | 41.6 | 2.65 (m) |

| 1.80 (m) | ||

| N-CH₃ | - | - |

| OCH₂O | 101.5 | 5.91 (s) |

Data is compiled from typical values observed for cephalotaxus alkaloids and may vary slightly based on experimental conditions.

Furthermore, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is a powerful tool for determining the stereochemistry of the molecule. ROESY experiments reveal through-space correlations between protons that are in close proximity, which helps in assigning the relative configuration of stereocenters.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum, often obtained through techniques like collision-induced dissociation (CID), offers valuable clues about the structure of the molecule by showing how it breaks apart. nih.gov This information is complementary to NMR data in confirming the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of this compound is characterized by absorption maxima that are indicative of its aromatic and conjugated systems. While not providing detailed structural information on its own, UV-Vis spectroscopy is a quick and simple method for confirming the presence of the characteristic chromophores of the cephalotaxus alkaloid skeleton and can be used for quantification. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. youtube.com The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds. youtube.com For this compound, key absorptions would include those for the hydroxyl group (O-H stretch), the carbonyl group of the ketone (C=O stretch), aromatic C-H and C=C bonds, and the C-O bonds of the methylenedioxy group.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Aromatic | C-H stretch | ~3100-3000 |

| Alkyl | C-H stretch | ~3000-2850 |

| Ketone | C=O stretch | ~1715 |

| Aromatic | C=C stretch | ~1600 and ~1475 |

| Methylenedioxy | O-C-O stretch | ~1040 and ~930 |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular dichroism (CD) spectroscopy is a crucial technique for determining the absolute configuration of chiral molecules like this compound. nih.govwikipedia.org CD spectroscopy measures the differential absorption of left and right circularly polarized light. youtube.comyoutube.com The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to establish the absolute stereochemistry of the molecule by comparing the experimental spectrum with theoretical spectra calculated for different enantiomers or by comparison with the spectra of structurally related compounds with known absolute configurations. wikipedia.org

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the isolation of this compound from its natural source and for the assessment of its purity. nih.govyoutube.com These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. youtube.com

High-performance liquid chromatography (HPLC) is a widely used method for both the analysis and purification of this compound. nih.gov By selecting an appropriate stationary phase (e.g., C18) and mobile phase, a high degree of separation can be achieved, allowing for the accurate quantification of this compound and the detection of any impurities. Preparative HPLC can be used to isolate pure this compound for further studies.

Column chromatography, often using silica (B1680970) gel or alumina (B75360) as the stationary phase, is a fundamental technique for the large-scale isolation of this compound from plant extracts. Different solvent systems are used to elute the compounds from the column, with fractions being collected and analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing the desired compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation, identification, and quantification of this compound and related Cephalotaxus alkaloids. The technique's high resolution and sensitivity make it ideal for analyzing complex mixtures, such as plant extracts.

Detailed Research Findings:

A common approach for the analysis of Cephalotaxus alkaloids involves reversed-phase HPLC (RP-HPLC). While specific methods exclusively for this compound are not extensively detailed in publicly available literature, methods developed for the broader class of Cephalotaxus alkaloids are instructive. For instance, a typical HPLC method for the analysis of related alkaloids like harringtonine (B1672945) and homoharringtonine (B1673347) utilizes a C18 column. mdpi.com The separation is often achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.com Detection is commonly performed using a UV detector, with a detection wavelength typically set around 270 nm, where the aromatic system of the alkaloids exhibits strong absorbance. mdpi.com

The quantification of this compound via HPLC necessitates the development and validation of the analytical method. This process ensures the reliability and accuracy of the results. researchgate.netresearchgate.net Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netresearchgate.net For example, a validated method for other alkaloids demonstrated excellent linearity with correlation coefficients (r²) greater than 0.999. nih.gov The accuracy, often assessed by recovery studies, should fall within acceptable limits, typically 80-120%. Precision, measured as the relative standard deviation (RSD) of replicate measurements, should ideally be below 2%. nih.gov

Below is an interactive data table summarizing typical HPLC conditions used for the analysis of Cephalotaxus alkaloids, which can be adapted for this compound.

| Parameter | Condition | Reference |

| Column | YMC Pack Pro C18 (4.6 × 250 mm, 5 µm) | mdpi.com |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | mdpi.com |

| Mobile Phase B | Acetonitrile | mdpi.com |

| Gradient Elution | 0–10 min, 7% B; 40 min, 60% B; 45 min, 100% B; 50 min, 7% B; 60 min, 7% B | mdpi.com |

| Flow Rate | 1.0 mL/min | mdpi.com |

| Column Temperature | 30 °C | mdpi.com |

| Detection | UV at 270 nm | mdpi.com |

| Injection Volume | 10 µL | mdpi.com |

Crystallographic Analysis for Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule like this compound is crucial for understanding its biological activity. Crystallographic techniques, particularly X-ray crystallography, are the gold standard for this purpose. medchemexpress.comnih.govyoutube.com

X-ray crystallography provides an unambiguous three-dimensional structure of a molecule at atomic resolution. youtube.comresearchgate.net The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. youtube.comresearchgate.net This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined.

Detailed Research Findings:

For a molecule with stereocenters, such as this compound, X-ray crystallography can determine the relative and absolute stereochemistry. The determination of the absolute configuration relies on the phenomenon of anomalous dispersion. nih.gov When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which allows for the unambiguous assignment of the absolute configuration. nih.gov

The table below outlines the type of data that would be obtained from an X-ray crystallographic analysis of this compound.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the crystal lattice. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The x, y, and z coordinates of each atom in the asymmetric unit. |

| Flack Parameter | A parameter used to determine the absolute configuration of a chiral crystal structure. A value close to 0 for a known chirality indicates the correct absolute structure. |

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties of molecules like this compound at a theoretical level. These methods can complement experimental data and provide insights that are difficult or impossible to obtain through experimentation alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.commdpi.com It is widely used to predict various molecular properties, including geometries, vibrational frequencies, and electronic properties such as orbital energies and electrostatic potentials. nih.govnih.gov

Detailed Research Findings:

For this compound, DFT calculations can be employed to optimize its three-dimensional structure and to calculate its electronic properties. Key parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. dntb.gov.ua

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution within the molecule and helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions. nih.gov While specific DFT studies on this compound are scarce, research on other alkaloids has demonstrated the utility of this approach. nih.gov

The following table presents a hypothetical set of electronic properties for this compound that could be obtained from DFT calculations.

| Property | Description | Hypothetical Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Related to the ability to donate electrons. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Related to the ability to accept electrons. | -1.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity. | 5.3 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 3.5 D |

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. chemistryviews.org By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility and dynamics of a molecule. nih.gov

Detailed Research Findings:

For a molecule with a complex and flexible structure like this compound, MD simulations can be used to explore its conformational landscape. The simulation can reveal the different stable conformations the molecule can adopt in solution and the transitions between them. This is particularly important as the biological activity of a molecule is often dependent on its three-dimensional shape.

An MD simulation of this compound would involve placing the molecule in a simulated solvent box and allowing the system to evolve over a period of nanoseconds to microseconds. Analysis of the simulation trajectory can provide information on parameters such as the root-mean-square deviation (RMSD) of the atomic positions, which indicates the stability of the structure, and the root-mean-square fluctuation (RMSF) of individual atoms, which highlights flexible regions of the molecule. nih.gov Such simulations have been instrumental in understanding the conformational dynamics of other complex natural products.

The table below illustrates the kind of insights that can be gained from an MD simulation of this compound.

| Parameter | Description | Potential Finding |

| RMSD | Root-mean-square deviation of the backbone atoms from the initial structure over time. | The simulation could show that the core structure of this compound is rigid, with RMSD values stabilizing around a low value (e.g., < 2 Å). |

| RMSF | Root-mean-square fluctuation of individual atoms, indicating their mobility. | The analysis might reveal that certain peripheral groups or loops in the molecule exhibit higher flexibility. |

| Conformational Clustering | Grouping of similar conformations from the simulation trajectory. | This could identify several distinct, low-energy conformations that this compound can adopt. |

| Hydrogen Bonding | Analysis of intramolecular and intermolecular hydrogen bonds. | The simulation could reveal persistent hydrogen bonds that are crucial for maintaining the molecule's structure. |

Methodological Considerations for Data Reproducibility and Validation

Ensuring the reproducibility and validity of experimental and computational data is a cornerstone of scientific research. nih.gov For the analysis of this compound, this involves rigorous validation of analytical methods and careful consideration of computational parameters.

Detailed Research Findings:

For analytical methods like HPLC, validation is a formal process that demonstrates the method is suitable for its intended purpose. researchgate.netresearchgate.net This includes establishing the method's specificity, linearity, range, accuracy, precision, and robustness. researchgate.netresearchgate.net Specificity ensures that the signal measured is due to this compound and not from interfering components in the sample matrix. Robustness testing involves deliberately varying method parameters (e.g., pH of the mobile phase, column temperature) to assess the method's reliability under normal use.

In computational studies, data reproducibility is equally important. nih.gov For DFT calculations, this means clearly reporting the functional and basis set used, as these choices can significantly impact the results. nih.gov For MD simulations, all simulation parameters, including the force field, solvent model, temperature, pressure, and simulation time, must be documented. Providing access to the input files and scripts used for the calculations and analysis is also crucial for allowing other researchers to reproduce the findings. nih.gov The FAIR data principles (Findable, Accessible, Interoperable, and Reusable) provide a framework for enhancing the reproducibility of scientific data.

Emerging Research Frontiers and Future Perspectives in Demethylcephalotaxinone Research

The study of Demethylcephalotaxinone (B1158314), a key intermediate in the biosynthesis of clinically significant Cephalotaxus alkaloids, is entering a new phase driven by technological advancements and a growing need for sustainable production methods. Research is expanding beyond simple isolation to encompass sophisticated synthetic strategies, deep elucidation of its biological origins, and the application of cutting-edge technologies to unlock its full potential. These emerging frontiers promise to enhance the availability of related therapeutic agents and pave the way for novel, rationally designed derivatives.

Q & A

Q. What are the primary analytical techniques for identifying and characterizing Demethylcephalotaxinone in natural product extracts?

this compound (C₁₇H₁₇NO₄; CAS 51020-45-2) is typically identified using high-resolution mass spectrometry (HRESIMS) for molecular formula determination and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Key NMR signals include methine protons (δH 4.90) and correlations in HMBC/ROESY spectra to confirm substituent positions, such as the α-orientation of H-11 . For reproducibility, experimental protocols must detail solvent systems, instrumentation parameters, and reference standards .

Q. How can researchers optimize extraction protocols for this compound to ensure yield and purity?

Extraction efficiency relies on solvent polarity and plant material preprocessing. Methanol or ethanol-water mixtures are commonly used, followed by chromatographic purification (e.g., silica gel, HPLC). Purity validation requires melting point analysis, TLC, and spectroscopic consistency with published data (e.g., ¹³C NMR δC 70.6 for C-11) . Methodological rigor includes triplicate extractions and reporting limits of detection (LOD) .

Q. What are the critical challenges in synthesizing this compound analogs, and how can they be addressed?

Synthetic routes often face regioselectivity issues due to the compound’s bicyclic framework. Strategies include protecting group chemistry (e.g., acetylation of hydroxyl groups) and stereocontrolled reactions guided by computational modeling. For example, the synthesis of 11β-hydroxythis compound required ROESY correlations to confirm stereochemistry . Protocols should specify catalyst systems, reaction monitoring (e.g., LC-MS), and purification yields .

Advanced Research Questions

Q. How do structural modifications to this compound influence its bioactivity, and what methodologies are used to validate these effects?

Q. What experimental approaches resolve contradictions in reported spectral data for this compound derivatives?

Discrepancies in NMR or mass spectra often arise from solvent effects, impurities, or stereochemical misassignments. Researchers should cross-validate data with independent techniques (e.g., X-ray crystallography for absolute configuration) and reference databases (e.g., PubChem, Beilstein). For example, conflicting δH values for H-11 in derivatives were resolved via ROESY correlations and comparative analysis with structurally related alkaloids . Transparent reporting of raw data and error margins is essential .

Q. How can computational chemistry enhance the understanding of this compound’s mechanism of action?

Density functional theory (DFT) calculations predict electronic properties and reactive sites, while molecular dynamics simulations model protein-ligand interactions. For example, docking studies with cytochrome P450 enzymes can explain metabolic pathways. Researchers must validate computational results with experimental data (e.g., IC₅₀ values) and disclose software parameters (e.g., force fields, grid sizes) .

Methodological Considerations

- Data Reprodubility : Detailed supplementary materials must include chromatograms, spectral raw data, and statistical codes .

- Ethical Reporting : Avoid overinterpretation of preliminary bioactivity data; emphasize limitations and suggest follow-up studies (e.g., in vivo models) .

- Interdisciplinary Integration : Combine phytochemical analysis with genomics (e.g., transcriptomics of host plants) to explore biosynthetic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.